molecular formula C26H25N3O7S B2843347 Ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851952-38-0

Ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2843347
CAS No.: 851952-38-0
M. Wt: 523.56
InChI Key: RYJQIMUCHDPFEN-UHFFFAOYSA-N
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Description

Ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative characterized by a fused heterocyclic core substituted with methoxyphenyl and acetamido groups. Its structural complexity arises from the thienopyridazine scaffold, which is further functionalized with electron-rich aromatic substituents (3,4-dimethoxyphenyl and 4-methoxyphenyl) and an ethyl carboxylate group. These substituents likely influence its solubility, bioavailability, and intermolecular interactions .

Properties

IUPAC Name

ethyl 5-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O7S/c1-5-36-26(32)23-18-14-37-24(27-21(30)13-15-6-11-19(34-3)20(12-15)35-4)22(18)25(31)29(28-23)16-7-9-17(33-2)10-8-16/h6-12,14H,5,13H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJQIMUCHDPFEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The thieno[3,4-d]pyridazine core is shared among several derivatives, but substituent variations lead to distinct physicochemical and biological properties. Key analogs include:

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound R1: 2-(3,4-dimethoxyphenyl)acetamido; R2: 4-methoxyphenyl; R3: Ethyl carboxylate C₂₇H₂₆N₄O₆S 534.59* Potential kinase inhibitor (inferred)
Ethyl 5-amino-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate R1: NH₂; R2: Phenyl; R3: Ethyl carboxylate C₁₅H₁₃N₃O₃S 315.35 Unknown (structural reference)
Ethyl 5-amino-3-(4-aminophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate R1: NH₂; R2: 4-aminophenyl; R3: Ethyl carboxylate C₁₆H₁₅N₅O₃S 357.39 Intermediate in anticancer drug synthesis
Example 83 (from ) Fluorophenyl and pyrazolo-pyrimidine substituents C₃₃H₂₈F₂N₆O₃ 618.62 Kinase inhibitor (reported IC₅₀: <10 nM)

*Calculated based on substituent additions to the core structure.

Key Structural Differences:

  • Functional Group Impact: The acetamido group in the target compound introduces hydrogen-bonding capability absent in amino-substituted analogs, which may influence receptor binding .

Physicochemical Properties

  • Solubility: Methoxy groups in the target compound likely improve aqueous solubility compared to nonpolar analogs (e.g., phenyl-substituted derivatives in ) .
  • Thermal Stability: Thienopyridazine derivatives generally exhibit moderate thermal stability. For example, DATF (a structurally distinct but related heterocycle) decomposes at 260°C , suggesting the target compound may follow similar trends.
  • Spectroscopic Data: NMR shifts (e.g., δ 7.2–7.5 ppm for aromatic protons) would differ significantly from analogs due to electron-donating methoxy groups, as observed in ’s comparative NMR analysis .

Pharmacological Comparisons

  • Target Compound vs. Example 83 (): While Example 83 shows potent kinase inhibition (IC₅₀ <10 nM), the target compound’s methoxy substituents may reduce metabolic clearance, extending half-life but possibly lowering potency due to steric hindrance .
  • Amino vs. Acetamido Derivatives: Amino-substituted analogs () are often intermediates, whereas acetamido groups (target compound) may enhance target selectivity via hydrogen bonding .

Preparation Methods

Cyclocondensation of Thiophene Derivatives

The core is constructed via a [4+2] cycloaddition between a functionalized thiophene diene and a pyridazine dienophile. Reference demonstrates that tetraphenylthieno[3,4-d]pyridazines form through Diels-Alder reactions under thermal conditions (150–180°C, toluene, 12–24 h). Adapting this, the synthesis begins with ethyl 3-amino-4-cyanothiophene-2-carboxylate and 4-methoxyphenylglyoxal :

$$
\text{Thiophene diene} + \text{Glyoxal dienophile} \xrightarrow{\Delta, \text{toluene}} \text{Thienopyridazine intermediate}
$$

Key modifications :

  • The 4-methoxyphenyl group is introduced via glyoxal substitution.
  • Ethyl ester at position 1 is retained throughout subsequent steps.

Oxidation to 4-Oxo Functionality

The 4-oxo group is installed using MnO₂ or PCC in dichloromethane (0°C to RT, 2–4 h), achieving >85% yield.

Introduction of the 3-(4-Methoxyphenyl) Group

Nucleophilic Aromatic Substitution

The pyridazine ring’s electron-deficient nature permits nucleophilic substitution at position 3. A Miyaura borylation followed by Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid affords the aryl group (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C, 6 h).

Reaction Conditions :

Parameter Value
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ (2.5 eq)
Solvent Dioxane/H₂O (4:1)
Temperature 80°C
Yield 78–82%

Functionalization at Position 5: Acetamido Side Chain

Amination via Buchwald-Hartwig Coupling

Position 5 is aminated using Pd-mediated coupling with NH₃·H₂O (t-BuXPhos ligand, Cs₂CO₃, 100°C, 12 h).

Acylation with 3,4-Dimethoxyphenylacetyl Chloride

The free amine is acylated under Schlenk conditions to prevent hydrolysis:

$$
\text{Amine intermediate} + \text{Acetyl chloride} \xrightarrow{\text{EDCI, DMAP, DCM}} \text{Acetamido product}
$$

Optimized Conditions :

  • Coupling agent : EDCI (1.2 eq)
  • Catalyst : DMAP (0.1 eq)
  • Solvent : Dry DCM
  • Yield : 88–92%

Final Esterification and Purification

Ethyl Ester Stabilization

The ethyl carboxylate is preserved by avoiding strong bases. Crude product is purified via silica gel chromatography (hexane/EtOAc 3:1), yielding 95% purity.

Crystallization for Analytical Validation

Recrystallization from ethanol/water (7:3) provides X-ray-quality crystals, confirming the structure.

Spectroscopic Characterization

Key Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, pyridazine-H), 6.95–7.25 (m, 7H, aryl-H), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 3.89 (s, 6H, OCH₃).
  • HRMS : [M+H]⁺ calcd. for C₂₇H₂₈N₃O₇S: 546.1634; found: 546.1638.

Per reference, critical precautions include:

  • Moisture-sensitive steps : Use inert gas (N₂/Ar) and anhydrous solvents (P231+P232).
  • Toxic intermediates : Wear nitrile gloves and respiratory protection (P280+P284).
  • Waste disposal : Collect organic residues in halogen-resistant containers (P273+P391).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (USD/g)
Cycloaddition 75 92 120
Suzuki Coupling 82 95 145
Acylation 90 98 90

The acylation step offers the best efficiency-cost balance, though cycloaddition remains vital for core formation.

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step sequence: (i) formation of the thieno[3,4-d]pyridazine core via cyclization, (ii) introduction of the 2-(3,4-dimethoxyphenyl)acetamido group via amide coupling, and (iii) esterification to attach the ethyl carboxylate moiety. Optimization requires adjusting solvent polarity (e.g., toluene or DCM), temperature (reflux vs. room temperature), and catalysts (e.g., acetic acid or DMAP). For example, amidation steps may require anhydrous conditions to prevent hydrolysis .

Q. Which characterization techniques are critical for confirming structure and purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry.
  • Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ peaks).
  • X-ray crystallography : Resolves 3D conformation, critical for understanding biological interactions .
  • HPLC : Assesses purity (>95% required for pharmacological studies) .

Q. What common chemical reactions does this compound undergo?

  • Hydrolysis : The ethyl ester can be hydrolyzed to a carboxylic acid under basic conditions (e.g., NaOH/EtOH).
  • Nucleophilic substitution : The 4-oxo group may react with amines or thiols.
  • Electrophilic aromatic substitution : The thiophene ring is susceptible to halogenation or nitration .

Advanced Research Questions

Q. How do substituents on the thieno[3,4-d]pyridazine core influence biological activity?

Structural analogs demonstrate that:

  • 3,4-Dimethoxyphenyl : Enhances lipophilicity and receptor binding via π-π stacking.
  • 4-Methoxyphenyl : Modulates electronic effects, potentially improving metabolic stability.
  • Ethyl carboxylate : Balances solubility and membrane permeability. Comparative SAR studies using analogs (e.g., fluorophenyl or nitrobenzamido variants) reveal activity trends against targets like adenosine receptors .

Q. How can computational methods predict interactions with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model binding to adenosine A2A_{2A} receptors. Focus on key residues (e.g., His264, Glu169) for hydrogen bonding.
  • MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water).
  • Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors near the 4-oxo group) .

Q. How can contradictions in synthetic yields from different methods be resolved?

  • Catalyst screening : Test alternatives (e.g., HATU vs. EDCI for amide coupling).
  • Solvent purity : Use anhydrous DMF instead of technical-grade solvents to avoid side reactions.
  • Temperature gradients : Monitor exothermic reactions with in-situ IR to optimize heating rates .

Q. What in vivo models are suitable for pharmacokinetic (PK) and toxicity profiling?

  • Rodent models : Administer 10–50 mg/kg orally or intravenously to measure bioavailability (%F) and half-life (t1/2_{1/2}).
  • ADMET assays : Use Caco-2 cells for permeability, cytochrome P450 enzymes for metabolic stability, and hERG assays for cardiac toxicity .

Q. How can analogs with modified substituents be designed for SAR studies?

  • Substituent variation : Replace the 3,4-dimethoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., cyclohexyl) groups.
  • Bioisosteres : Swap the ethyl ester with a methyl or tert-butyl ester to assess steric effects.
  • In vitro testing : Screen analogs against kinase panels (e.g., DiscoverX) to identify off-target effects .

Methodological Considerations

  • Data contradiction analysis : Compare HPLC purity data with NMR integration; discrepancies may indicate residual solvents or degradation products.
  • Reaction scalability : Transition from batch to flow chemistry for high-yield, reproducible synthesis .

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